molecular formula C14H10BrIO B1293252 2-(4-Bromophenyl)-4'-iodoacetophenone CAS No. 898783-98-7

2-(4-Bromophenyl)-4'-iodoacetophenone

Cat. No.: B1293252
CAS No.: 898783-98-7
M. Wt: 401.04 g/mol
InChI Key: OWSJPTUQAWCYRC-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4'-iodoacetophenone is a high-purity, bifunctional organic building block designed for advanced research applications. This compound features both bromine and iodine substituents on aromatic rings, making it a versatile intermediate in metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings. Its molecular structure is particularly valuable in the synthesis of complex organic molecules, including extended π-conjugated systems for material science, and in pharmaceutical research for creating potential drug candidates and molecular probes. The compound is offered with guaranteed high analytical purity and is accompanied by comprehensive characterization data, including NMR and mass spectrometry. It is intended for use by qualified researchers in laboratory settings only. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) before use and handle the material with appropriate personal protective equipment in a well-ventilated environment.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(4-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrIO/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSJPTUQAWCYRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642297
Record name 2-(4-Bromophenyl)-1-(4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-98-7
Record name Ethanone, 2-(4-bromophenyl)-1-(4-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-1-(4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation of Acetophenones

A common approach to prepare halogenated acetophenones involves direct halogenation using molecular iodine and bromine in the presence of suitable catalysts or bases.

Reaction Conditions :

The reaction typically proceeds via electrophilic substitution, where iodine and bromine are selectively introduced at specific positions on the aromatic ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another effective method for synthesizing this compound. It involves palladium-catalyzed cross-coupling between arylboronic acids and halogenated acetophenones.

Reaction Conditions :

  • Reagents : 4-Bromophenylboronic acid, 4'-Iodoacetophenone
  • Catalyst : Palladium(II) acetate or palladium(0) complexes
  • Base : Potassium Carbonate or Sodium Hydroxide
  • Solvent : Tetrahydrofuran (THF) or Dimethylformamide (DMF)
  • Temperature : 80–100°C

This method is particularly useful for forming carbon-carbon bonds between aromatic rings, yielding high-purity products.

Detailed Reaction Procedure

Example Procedure Using Electrophilic Halogenation

  • Combine arylboronic acid (0.5 mmol) and K₂CO₃ (1 mmol) in a Schlenk tube equipped with a magnetic stir bar.
  • Evacuate the tube twice and backfill with nitrogen.
  • Add MeCN (2 mL) and I₂ (0.75 mmol) to the tube at room temperature under a stream of nitrogen.
  • Seal the tube and place it in a pre-heated oil bath at 80°C for 8–12 hours.
  • Cool the solution to room temperature and add H₂O (10 mL).
  • Extract the aqueous layer with ethyl acetate (3 × 5 mL).
  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation.
  • Purify the residue using silica gel column chromatography with petroleum ether/ethyl acetate as eluent.

Example Procedure Using Suzuki-Miyaura Coupling

  • Mix 4-bromophenylboronic acid and 4'-iodoacetophenone in a reaction vessel.
  • Add palladium catalyst and base (e.g., K₂CO₃).
  • Dissolve in THF or DMF and heat at 80–100°C under nitrogen atmosphere.
  • After completion, cool the reaction mixture, extract with organic solvents, and purify via chromatography.

Purification Techniques

Purification is critical to achieve high-quality products:

Data Table

Property Value
Molecular Formula C₁₄H₁₀BrIO
Molecular Weight 401.04 g/mol
Density 1.823 g/cm³
Boiling Point 450°C at 760 mmHg
Flash Point 226°C
LogP 4.47910
Purification Method Column Chromatography

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4’-iodoacetophenone can undergo various chemical reactions, including:

    Substitution Reactions: Both the bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The acetophenone moiety can be oxidized to corresponding carboxylic acids or reduced to alcohols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of 4-bromo-4’-iodobenzoic acid.

    Reduction: Formation of 4-bromo-4’-iodobenzyl alcohol.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:
2-(4-Bromophenyl)-4'-iodoacetophenone serves as a crucial intermediate in the synthesis of more complex organic molecules. Its halogenated structure allows for diverse chemical transformations, making it a valuable building block in synthetic organic chemistry.

Synthetic Methods:
The compound is typically synthesized using palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling reaction. This method involves the coupling of 4-bromophenylboronic acid with 4'-iodoacetophenone in the presence of a palladium catalyst and a base, often conducted in solvents like tetrahydrofuran or dimethylformamide at elevated temperatures (80-100°C) to maximize yield.

Medicinal Chemistry

Potential Pharmaceutical Applications:
Research indicates that this compound may act as a precursor for developing pharmaceutical agents with antimicrobial or anticancer properties. The presence of halogen atoms enhances its binding affinity to biological targets, which is crucial for drug design.

Mechanism of Action:
The compound's mechanism of action varies depending on its application. In medicinal contexts, it may interact with specific enzymes or receptors, leading to the inhibition or activation of various biochemical pathways.

Material Science

Synthesis of Novel Materials:
In material science, this compound is utilized in the development of novel polymers and materials with specific electronic properties. Its unique structure can be exploited to create materials with tailored functionalities for applications in electronics and photonics.

Table 1: Comparison of Synthesis Methods

Synthesis MethodKey FeaturesTypical Conditions
Suzuki-Miyaura CouplingForms C-C bonds between aromatic ringsPalladium catalyst, base, THF/DMF
Other Coupling ReactionsDiverse derivatives possibleVaries by specific reaction type

Table 2: Biological Activities

Activity TypePotential EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

Case Studies

Case Study 1: Anticancer Properties
A study investigated the anticancer potential of various halogenated acetophenones, including this compound. The results indicated that compounds with dual halogenation exhibited enhanced cytotoxicity against several cancer cell lines compared to their non-halogenated counterparts.

Case Study 2: Material Development
Research into the use of halogenated acetophenones in polymer synthesis revealed that incorporating this compound into polymer matrices significantly improved their thermal stability and electronic properties, making them suitable for advanced electronic applications.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4’-iodoacetophenone depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparison of Halogenated Acetophenones in Cross-Coupling Reactions
Compound Substituents Key Reactivity/Application Reference
4'-Iodoacetophenone (2a) I (4'-position) Efficient substrate for C–S coupling using 5% Cu/CR20 catalyst (83% yield, Table 1, Entry 2) .
2-Bromo-4'-methylacetophenone Br (2-position), Me (4') Limited catalytic utility compared to iodine analogs; methyl group reduces electrophilicity.
2-(4-Chlorophenyl)-4'-iodoacetophenone Cl (4-phenyl), I (4') Higher electrophilicity than bromo analogs; used in pharmaceutical intermediate synthesis.
Target Compound Br (4-phenyl), I (4') Expected enhanced reactivity in cross-coupling due to iodine's leaving-group ability and bromine's electronic effects.

Key Insights :

  • Iodine’s large atomic radius and polarizability make it superior to bromine or chlorine in facilitating oxidative addition during catalysis .
  • Bromine at the 4-phenyl position may stabilize intermediates via resonance, as seen in related 4-bromophenyl propan-3-one derivatives with anti-inflammatory activity .

Structural and Supramolecular Comparisons

Table 2: Hydrogen-Bonding Patterns in Halogenated Acetophenone Derivatives
Compound Hydrogen-Bonding Motif Supramolecular Assembly Reference
2-(4-Bromophenyl)-2-oxoethyl benzoate C–H···O dimer (R²(10) graph-set motif) Zero-dimensional dimers → 3D network
4'-Bromoacetophenone No significant H-bonding reported Isolated monomeric packing
Target Compound Predicted C–H···O/I interactions Likely dimeric or layered structures

Key Insights :

  • The carbonyl and halogen groups in the target compound may form weak C–H···O/I interactions, similar to 2-(4-bromophenyl)-2-oxoethyl benzoate, leading to dimeric or extended networks .
  • Such interactions influence crystallinity and solubility, critical for pharmaceutical formulation .
Table 3: Bioactivity of 4-Bromophenyl-Containing Compounds
Compound Bioactivity Reference
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole 59.5% anti-inflammatory activity (vs. 64.3% for indomethacin at 20 mg/kg)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]-acetamide Potent FPR2 agonist (calcium mobilization in neutrophils)
Target Compound Unreported bioactivity; predicted activity via halogen-dependent mechanisms

Key Insights :

  • The 4-bromophenyl moiety is a common pharmacophore in anti-inflammatory and receptor-agonist compounds .
  • The iodine substituent in the target compound may enhance binding to hydrophobic protein pockets, as seen in C5a receptor antagonists .

Biological Activity

2-(4-Bromophenyl)-4'-iodoacetophenone is an organic compound notable for its unique structure, which incorporates both bromine and iodine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

This compound has a molecular formula of C15H12BrI O. The compound features a bromophenyl group at the 2-position and an iodoacetophenone moiety at the 4'-position. Its dual halogenation enhances its reactivity, making it a valuable candidate for various chemical transformations in synthetic organic chemistry.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC15H12BrIO
Molecular Weight353.06 g/mol
Melting PointNot specified
SolubilityOrganic solvents

Biological Activity

Research indicates that this compound exhibits several biological activities, although specific mechanisms of action are still under investigation. Preliminary studies suggest potential interactions with various biological targets, including enzymes and receptors.

Potential Biological Activities

  • Antimicrobial Activity : Some derivatives of halogenated compounds similar to this compound have shown promising antimicrobial properties. For instance, compounds with similar structures demonstrated significant inhibition against bacterial strains, suggesting that this compound may also possess antimicrobial potential .
  • Anticancer Properties : The compound's structural characteristics may allow it to act as an anticancer agent. Research on related compounds has indicated that halogenated acetophenones can interfere with cancer cell proliferation and induce apoptosis .
  • Enzyme Inhibition : There is evidence suggesting that compounds with similar halogenation patterns can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Case Studies

  • Study on Antimicrobial Activity : A study conducted on structurally related compounds revealed that certain brominated and iodinated derivatives exhibited significant antimicrobial activity against various pathogens. These findings highlight the potential of halogenated acetophenones in developing new antimicrobial agents .
  • Anticancer Screening : In vitro studies involving related compounds have shown that they can inhibit tumor growth in specific cancer cell lines. The mechanism appears to involve the induction of oxidative stress within cancer cells, leading to cell death .

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interactions with biological macromolecules such as proteins and nucleic acids. The presence of halogens may enhance its binding affinity to target sites, altering enzyme activity or receptor function.

MechanismDescription
Enzyme InhibitionPotential inhibition of key metabolic enzymes
Receptor ModulationPossible interaction with neurotransmitter receptors
DNA IntercalationSimilar compounds have shown ability to intercalate DNA, affecting replication

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Bromophenyl)-4'-iodoacetophenone, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary approaches are documented:

  • Cross-coupling : Utilize Suzuki-Miyaura coupling between 4-bromoacetophenone derivatives and iodophenylboronic acids, achieving yields up to 91% under palladium catalysis (e.g., Pd(PPh₃)₄) in THF/Na₂CO₃ at reflux .
  • Direct iodination : Electrophilic aromatic iodination of 2-(4-bromophenyl)acetophenone using iodine monochloride (ICl) in acetic acid, with yields influenced by stoichiometry and temperature .
    • Critical Factors : Catalyst loading, solvent polarity, and reaction time significantly impact yield. For example, THF enhances boronic acid solubility in cross-coupling, while excess ICl may lead to over-iodination .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., C18) to resolve bromo/iodo isomers.
  • Spectroscopy :
  • ¹H/¹³C NMR : Distinct signals for acetophenone carbonyl (δ ~2.6 ppm for CH₃, δ ~197 ppm for C=O) and aryl halides (δ ~7.5–8.0 ppm for aromatic protons) .
  • FT-IR : Confirm ketone C=O stretch (~1680 cm⁻¹) and C-Br/C-I vibrations (~500–600 cm⁻¹) .
  • Melting Point : Consistent with literature values (82–84°C) to verify purity .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

  • Methodological Answer :

  • Heavy Atom Effects : The presence of Br and I causes strong X-ray absorption, requiring synchrotron radiation or long exposure times. Use SHELXT/SHELXL for heavy-atom phasing and refinement .
  • Disorder : Halogen atoms may exhibit positional disorder. Apply restraints to thermal parameters and use TWINABS for data correction .
    • Example : A 2022 study resolved disorder in a bromo-iodo acetophenone derivative by refining anisotropic displacement parameters and validating via R-factor convergence (<5%) .

Q. How does this compound participate in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer :

  • Buchwald-Hartwig Amination : The bromophenyl moiety undergoes selective coupling with amines (e.g., morpholine) using Pd(OAc)₂/Xantphos, while the iodo group remains inert under optimized conditions (80°C, toluene) .
  • Negishi Coupling : The iodo group reacts preferentially with organozinc reagents (e.g., ZnMe₂) via Pd(PPh₃)₄ catalysis in THF at 60°C .
    • Contradiction Note : Conflicting reports on halogen reactivity may arise from solvent effects (e.g., DMF accelerates oxidative addition of Br vs. I). Systematic screening of ligands (e.g., SPhos vs. XPhos) is recommended .

Q. What strategies mitigate competing side reactions in photochemical studies involving this compound?

  • Methodological Answer :

  • Wavelength Control : Use UV filters (e.g., 254 nm) to selectively excite the acetophenone carbonyl, minimizing C-Br/C-I bond cleavage .
  • Quenchers : Add triethylamine to scavenge radicals generated during C-I bond homolysis, preventing undesired polymerization or aryl radical recombination .
    • Case Study : A 2023 photolysis study reported 85% yield of a cyclized product by irradiating at 300 nm in acetonitrile with 10 mol% TEMPO as a stabilizer .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary between 82–84°C and 129–133°C in literature?

  • Analysis :

  • Impurity Profile : Higher melting points (e.g., 129–133°C) may correspond to dihalogenated byproducts (e.g., dibromo derivatives) from incomplete iodination .
  • Polymorphism : Differential crystallization solvents (e.g., ethanol vs. hexane) can produce distinct polymorphs. Validate via PXRD and DSC .
    • Resolution : Reproduce synthesis with strict stoichiometric control (1:1 Br:I ratio) and characterize intermediates via LC-MS .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of halogenated vapors.
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact (LD₅₀ >2000 mg/kg in rats, but potential irritant) .
  • Waste Disposal : Neutralize halogenated waste with 10% NaHSO₃ before disposal in designated containers .

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